1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid
Overview
Description
“1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported .Molecular Structure Analysis
The molecular structure of pyrazole compounds consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The structure of the specific compound “1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid” is not directly available in the search results.Chemical Reactions Analysis
Pyrazole compounds undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another example is the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones which provides a broad range of pyrazole derivatives .Scientific Research Applications
Antibacterial Activity
1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid derivatives have shown promising antibacterial activity against various bacterial strains. Researchers have synthesized and evaluated these compounds for their effectiveness in inhibiting bacterial growth. The presence of the iodine substituent enhances their potency, making them potential candidates for novel antibacterial agents .
Antifungal Properties
Studies have explored the antifungal potential of 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid derivatives. These compounds exhibit inhibitory effects against fungal pathogens, making them valuable in the development of antifungal drugs. Researchers have investigated their mode of action and efficacy against specific fungal species .
Antitumor Potential
Some derivatives of 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid have demonstrated antitumor activity. Researchers have studied their effects on cancer cell lines, exploring their cytotoxicity and potential as chemotherapeutic agents. These compounds may interfere with tumor growth and metastasis .
Other Applications
Beyond the mentioned fields, 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid derivatives may have applications in areas such as antiviral therapy, wound healing, and neuroprotection. However, additional studies are necessary to validate these potential uses.
Safety and Hazards
properties
IUPAC Name |
2-butyl-4-iodopyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBESLVYHUYHMAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245839 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1354705-19-3 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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